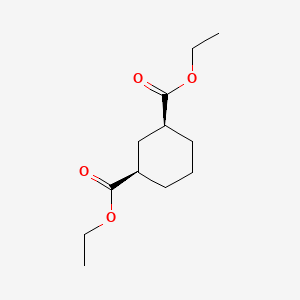

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester

Übersicht

Beschreibung

“Cis-1,3-Cyclohexanedicarboxylic acid diethyl ester” is a chemical compound with the molecular formula C12H20O4 . It is also known by other names such as “diethyl cis-1,2-cyclohexanedicarboxylate”, “1,2-cyclohexanedicarboxylic acid, diethyl ester, cis-”, and “cis-1.2-dicarbethoxy-cyclohexan” among others .

Molecular Structure Analysis

The populations of diaxial (aa) and diequatorial (ee) conformers of cis-1,3-cyclohexanedicarboxylic acids (CDCAs) were determined in water and dimethyl sulfoxide (DMSO) solutions from vicinal proton–proton NMR J couplings . Optimized geometries and free energies for these compounds were obtained at the M06-2X/cc-pVTZ (-f)++ level .Physical And Chemical Properties Analysis

The boiling point of “cis-1,3-Cyclohexanedicarboxylic acid diethyl ester” is 135 °C at 11mmHg and it has a density of 1.05 g/cm3 .Wissenschaftliche Forschungsanwendungen

Catalytic Systems and Synthetic Applications

Cis-1,2-Cyclohexanediol has been demonstrated as an effective ligand in a highly active Cu-catalytic system, facilitating the synthesis of biologically important vinyl sulfides through Cu-catalyzed cross-coupling reactions. This catalytic system is noted for its mild reaction conditions, simplicity, generality, and exceptional level of functional group tolerance, providing an efficient route to a wide range of sulfides with high yields and selectivity (Kabir et al., 2010).

Environmental and Degradation Studies

Research on the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria has identified cyclohexane derivatives as intermediates. This pathway's elucidation highlights the environmental relevance of cyclohexane derivatives in bioremediation processes and offers insights into the microbial degradation of polycyclic aromatic hydrocarbons (Weyrauch et al., 2017).

Polymer and Material Science

1,2-Cyclohexane dicarboxylic acid diisononyl ester, known as DINCH, is a new generation plasticizer used to enhance polymer flexibility, notably in PVC, while aiming to reduce toxic effects on human health. Its identification and analysis have been crucial in developing safer materials for environmental and health applications (Dziwiński et al., 2017).

Supramolecular Chemistry

The cis/trans isomerism of cyclohexanedicarboxylate ligands has been explored in the synthesis of uranyl ion complexes, demonstrating how ligand geometry can influence the assembly of complex molecular architectures. This research provides valuable insights into the design of materials with potential applications in nuclear waste management and luminescent materials (Thuéry & Harrowfield, 2017).

Conformational Analysis and Solvent Effects

Studies on the conformational preferences of cyclohexanedicarboxylic acids in different solvents have provided insights into their structural dynamics, which is crucial for understanding their reactivity and interactions in various chemical and biological contexts. This research underscores the importance of conformational analysis in the design of functional molecules (Garza et al., 2012).

Environmental Exposure Assessment

The study of environmental exposure to DINCH, a plasticizer intended to replace phthalates, through the analysis of its metabolites in human urine samples highlights the growing concern over human exposure to industrial chemicals and the need for monitoring and assessing potential health impacts (Silva et al., 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that esters can undergo hydrolysis in the presence of enzymes, leading to the production of alcohols and carboxylic acids .

Biochemical Pathways

The hydrolysis of esters, such as this compound, can impact various biochemical pathways depending on the resulting products .

Pharmacokinetics

As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body. The compound may be metabolized via esterases, leading to the production of alcohols and carboxylic acids .

Result of Action

The hydrolysis of this ester could potentially lead to changes in cellular pH or other biochemical parameters depending on the specific context .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of cis-1,3-Cyclohexanedicarboxylic acid diethyl ester . For instance, the presence of esterases can catalyze the hydrolysis of the ester, potentially altering its activity .

Eigenschaften

IUPAC Name |

diethyl (1S,3R)-cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQGUOIUBYAVNL-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester | |

CAS RN |

62059-56-7 | |

| Record name | rac-1,3-diethyl (1R,3S)-cyclohexane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)

![N-(3-ethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960213.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)

![1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid](/img/structure/B2960228.png)

![N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)